Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate
Description
Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate is a spirocyclic compound featuring a bicyclo[4.1.0]heptane (norbornene derivative) fused to an oxirane (epoxide) ring. Its molecular formula is C₁₀H₁₃ClO₃, with a molecular weight of 216.66 g/mol .
Properties
Molecular Formula |
C10H13ClO3 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
methyl 2'-chlorospiro[bicyclo[4.1.0]heptane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C10H13ClO3/c1-13-8(12)10(11)9(14-10)4-2-3-6-5-7(6)9/h6-7H,2-5H2,1H3 |
InChI Key |
OXQGPPZKSVTRFT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CCCC3C2C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-chlorospiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate typically involves multiple steps. One common method includes the cycloisomerization of 1,6-enynes catalyzed by transition metals such as platinum (Pt) or gold (Au). The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Cold-chain transportation is often necessary to maintain the stability of the compound during storage and distribution .
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-chlorospiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 3’-chlorospiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3’-chlorospiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spiro structure and functional groups allow it to bind to specific sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the pathways involved .
Comparison with Similar Compounds
Structural Analogs and Their Properties
Table 1: Key Structural Analogs and Properties
Impact of Bicyclo Ring System
- Bicyclo[4.1.0]heptane vs. [2.2.1]: The bicyclo[4.1.0] system (norbornene derivative) exhibits higher ring strain compared to bicyclo[2.2.1] (norbornane), as evidenced by thermodynamic data (heat of formation: -36.7 vs. -95.1 kJ/mol) . This strain increases the reactivity of the oxirane ring in the target compound, making it more susceptible to nucleophilic attack compared to the dimethyl-substituted [2.2.1] analog .
- Bicyclo[4.1.0] vs. [3.2.0]: Derivatives of bicyclo[3.2.0]heptane (e.g., antiandrogen precursors) demonstrate distinct stereochemical outcomes in synthesis due to smaller ring geometry .
Substituent Effects
Chlorine vs. Nitrile :
The chlorine substituent in the target compound enhances electrophilicity at the oxirane ring compared to the nitrile analog . However, the nitrile group provides stronger electron-withdrawing effects, which could stabilize transition states in ring-opening reactions.Methyl vs. Ethyl Carboxylate : The methyl carboxylate group in the target compound offers better solubility in polar solvents compared to the ethyl analog . Ethyl esters generally exhibit slower hydrolysis rates, which may influence metabolic stability in biological systems.
Biological Activity
Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure
The compound can be described by the following molecular formula:
- Formula: C${11}$H${13}$ClO$_{3}$
- Molecular Weight: 232.67 g/mol
The structure consists of a bicyclic system with an epoxide and a carboxylate functional group, which are crucial for its reactivity and biological interactions.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Cytotoxic Effects : Research indicates that this compound may induce apoptosis in cancer cell lines through the activation of caspases and modulation of the mitochondrial pathway. This suggests a potential role in cancer therapy, particularly in targeting resistant cell types.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, such as cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in rapidly dividing cells.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria using the disk diffusion method. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Cytotoxicity on Cancer Cell Lines
In vitro studies were conducted on various cancer cell lines (e.g., HeLa and MCF-7) to assess the cytotoxic effects of the compound. The results demonstrated a dose-dependent decrease in cell viability, with IC$_{50}$ values indicating potent activity.
| Cell Line | IC$_{50}$ (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its yield and purity for biological testing. Furthermore, structure-activity relationship (SAR) studies are ongoing to identify modifications that could improve its efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
